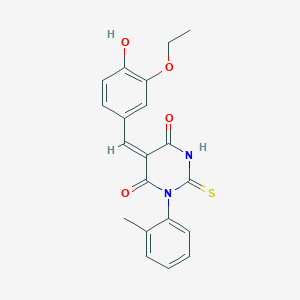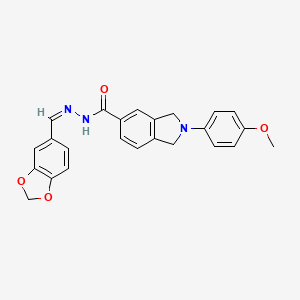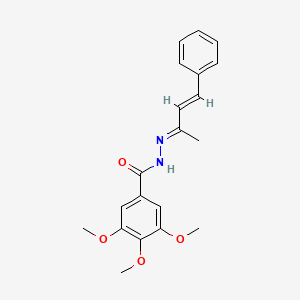
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime, also known as NPCB, is a chemical compound that has been studied extensively for its potential therapeutic applications. NPCB is a member of the oxime family of compounds, which are known for their ability to reactivate acetylcholinesterase (AChE), an enzyme that is essential for proper nervous system function.
Wirkmechanismus
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime works by reactivating AChE, which is an enzyme that is essential for proper nervous system function. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many important functions such as muscle movement, memory, and learning. Inhibition of AChE can lead to a buildup of acetylcholine, which can cause overstimulation of the nervous system and lead to symptoms such as muscle weakness, respiratory failure, and seizures. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime works by binding to the active site of AChE and reactivating the enzyme, which allows it to break down acetylcholine and restore proper nervous system function.
Biochemical and Physiological Effects:
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has been shown to have a variety of biochemical and physiological effects. In addition to its ability to reactivate AChE, (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has been shown to have antioxidant and anti-inflammatory effects, which make it a potential candidate for the treatment of neurodegenerative diseases. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has also been shown to have neuroprotective effects, which can help to prevent cell death and preserve nervous system function.
Vorteile Und Einschränkungen Für Laborexperimente
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has several advantages for use in lab experiments. It is a highly specific AChE reactivator, which means that it can be used to selectively reactivate AChE without affecting other enzymes or proteins. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime is also relatively stable and has a long shelf life, which makes it a useful tool for researchers. However, (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime also has some limitations. It is a complex compound that requires careful synthesis and purification, which can be time-consuming and expensive. Additionally, (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime in vivo, which will provide important information about its potential therapeutic applications. Additionally, researchers are interested in exploring the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime in combination with other compounds to enhance its effectiveness and reduce potential side effects. Overall, (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully understand its potential.
Synthesemethoden
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime can be synthesized using a multistep reaction process. The first step involves the reaction between 4-nitrobenzoyl chloride and 4-pyridinylmethylamine to form (4-nitrophenyl)(4-pyridinyl)methanone. The second step involves the reaction between (4-nitrophenyl)(4-pyridinyl)methanone and 2-chloro-4,5-difluorobenzoyl chloride to form (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime. The synthesis process is complex and requires careful attention to detail to ensure that the final product is of high purity and quality.
Wissenschaftliche Forschungsanwendungen
(4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has been studied for its potential therapeutic applications in a variety of areas, including Alzheimer's disease, Parkinson's disease, and nerve agent poisoning. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has been shown to be an effective AChE reactivator, which is important for the treatment of nerve agent poisoning. (4-nitrophenyl)(4-pyridinyl)methanone O-(2-chloro-4,5-difluorobenzoyl)oxime has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF2N3O4/c20-15-10-17(22)16(21)9-14(15)19(26)29-24-18(12-5-7-23-8-6-12)11-1-3-13(4-2-11)25(27)28/h1-10H/b24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPXVYDENRTTHI-HKOYGPOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=CC(=C(C=C2Cl)F)F)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\OC(=O)C2=CC(=C(C=C2Cl)F)F)/C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 2-chloro-4,5-difluorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5916837.png)
![N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5916843.png)
![4-methyl-N'-[(4-methylphenyl)(phenyl)methylene]benzenesulfonohydrazide](/img/structure/B5916844.png)
![N'-[4-(diethylamino)benzylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5916851.png)



![3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5916896.png)

![4-{2-(acetylamino)-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5916901.png)

![4-bromo-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5916920.png)